molecular formula C19H20N4O3S B2590865 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097911-38-9

1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2590865
CAS No.: 2097911-38-9
M. Wt: 384.45
InChI Key: DSMDPZAADPESOZ-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiazacridine and thiazolidinedione derivatives, structurally related to 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, have been evaluated for their potential in cancer treatment. These compounds demonstrate cytotoxicity against various cancer cell lines, showing promise as antitumor agents. Specifically, they can induce cell death and cell cycle arrest in cancer cells, suggesting their potential in developing new cancer drugs (Chagas et al., 2017).

Antibacterial and Antifungal Properties

Several thiazolidinedione derivatives exhibit significant antibacterial and antifungal activities. This class of compounds has been effective against Gram-positive bacteria and shows remarkable antifungal activity. Their structure-activity relationship suggests a potential for developing new antimicrobial agents (Aneja et al., 2011).

Antihyperglycemic Effects

Compounds with a thiazolidinedione motif, similar to the target compound, have been studied for their antihyperglycemic effects. These compounds can act as ligands for peroxisome proliferator-activated receptors, which are involved in glucose metabolism. This makes them potential candidates for the treatment of type 2 diabetes (Gutiérrez-Hernández et al., 2019).

Antihistaminic Activity

Certain benzimidazole derivatives, structurally related to the target compound, have demonstrated antihistaminic activity. These compounds have shown efficacy in both in vitro and in vivo models, indicating their potential use in allergy treatment (Janssens et al., 1985).

Electrochemical Properties

The electrochemical behavior of hydantoin derivatives, which are closely related to the target compound, has been examined. This study provides insights into the structure-activity relationships of these compounds and their potential biochemical actions (Nosheen et al., 2012).

Properties

IUPAC Name

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-17-10-22(19(26)23(17)14-2-3-14)13-5-7-21(8-6-13)18(25)12-1-4-15-16(9-12)27-11-20-15/h1,4,9,11,13-14H,2-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMDPZAADPESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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